molecular formula C11H10ClN3O2S B2860779 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime CAS No. 338954-28-2

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime

Cat. No.: B2860779
CAS No.: 338954-28-2
M. Wt: 283.73
InChI Key: HNCYRHFCWXLKBU-MLPAPPSSSA-N
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Description

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method includes the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent to form the corresponding methyl ester. This ester is then reacted with 2-hydroxybenzaldehyde to yield 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde. Finally, the aldehyde group is converted to the O-methyloxime derivative using methoxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, thiadiazole derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea .

Comparison with Similar Compounds

Similar Compounds

    2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde: This compound is a precursor in the synthesis of the O-methyloxime derivative.

    5-chloro-1,2,3-thiadiazole-4-carboxylic acid: Another related compound used in the synthesis process.

Uniqueness

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is unique due to its specific structure, which combines the thiadiazole ring with a benzenecarbaldehyde moiety and an O-methyloxime group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYRHFCWXLKBU-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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